1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN5O2S/c1-10-21-18-24(22-10)17(26)15(27-18)14(11-2-4-13(19)5-3-11)23-8-6-12(7-9-23)16(20)25/h2-5,12,14,26H,6-9H2,1H3,(H2,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYGENMTGCXADY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCC(CC4)C(=O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound “1-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide” is likely to interact with a variety of biological targets due to its thiazole and indole moieties. Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules. Indole derivatives also possess various biological activities. .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, often involving the inhibition or modulation of enzymatic activity. Similarly, indole derivatives can bind with high affinity to multiple receptors.
Comparison with Similar Compounds
Data Tables: Structural and Physicochemical Comparisons
Table 1: Core Heterocycles and Key Features
Table 2: Bromophenyl-Containing Analogues
Preparation Methods
Formation of the Thiazole Ring
The thiazole ring is synthesized via a Hantzsch thiazole synthesis, reacting 4-bromophenacyl bromide (I ) with thiosemicarbazide (II ) in ethanol under reflux to yield the thiosemicarbazone intermediate (III ). Cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) at 80°C generates the thiazolidinone (IV ).
Reaction Conditions :
Triazole Ring Closure
The triazole ring is formed by treating IV with hydrazine hydrate in acetic acid, followed by intramolecular cyclization using phosphoryl chloride (POCl₃) to yield 6-hydroxy-2-methylthiazolo[3,2-b]triazole (V ). Methylation at the 2-position is achieved using methyl iodide (CH₃I) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.
Key Parameters :
- Hydrazine cyclization: 60°C, 4 hours
- POCl₃ cyclization: 100°C, 3 hours
- Methylation: CH₃I/K₂CO₃, DMF, 50°C, 2 hours
- Yield: 58% (triazole), 65% (methylation)
Introduction of the 4-Bromophenyl Group
Electrophilic Aromatic Substitution
The 4-bromophenyl group is introduced via Friedel-Crafts alkylation using 4-bromobenzyl bromide (VI ) in the presence of aluminum chloride (AlCl₃) in dichloromethane (DCM). The reaction proceeds at 0°C to room temperature over 8 hours, affording the 4-bromophenyl-thiazolo-triazole intermediate (VII ).
Optimization Notes :
Synthesis of the Piperidine-4-Carboxamide Moiety
Piperidine Ring Functionalization
Piperidine-4-carboxylic acid (VIII ) undergoes N-methylation via transfer hydrogenation with formaldehyde and palladium on carbon (Pd/C) under hydrogen gas (H₂) at 50°C to yield 1-methylpiperidine-4-carboxylic acid (IX ).
Reaction Setup :
Carboxamide Formation
IX is converted to the corresponding carboxamide (X ) by treatment with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with ammonium hydroxide (NH₄OH) in tetrahydrofuran (THF).
Critical Steps :
- Acyl chloride formation: SOCl₂, reflux, 2 hours
- Amidation: NH₄OH, THF, 0°C to RT, 4 hours
- Yield: 76%
Coupling of Fragments via Methylene Bridge
Mannich Reaction
The methylene bridge is established through a Mannich reaction, combining VII , X , and formaldehyde (HCHO) in methanol with catalytic acetic acid. The reaction proceeds at 60°C for 6 hours, yielding the final product after recrystallization from ethanol.
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Time | 6 hours |
| Catalyst | Acetic acid (5 mol%) |
| Yield | 65% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 543.0821 [M+H]⁺
- Calculated : C₂₂H₂₃BrN₆O₂S: 543.0819
Physicochemical and Pharmacokinetic Profiling
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
